N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group attached to the benzamide core, along with a methoxy and methylthiophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzoic acid and 2-(5-methylthiophen-2-yl)ethanol.
Formation of Benzoyl Chloride: 2-(trifluoromethyl)benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.
Amide Formation: The benzoyl chloride is then reacted with 2-(5-methylthiophen-2-yl)ethanol in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-phenylethyl)-2-(trifluoromethyl)benzamide
- N-(2-methoxy-2-(4-methylphenyl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-methoxy-2-(3-methylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the 5-methylthiophen-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-7-8-14(23-10)13(22-2)9-20-15(21)11-5-3-4-6-12(11)16(17,18)19/h3-8,13H,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLQJHJCDBLPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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